Ethyl 3-amino-3-thioxopropanoate
Overview
Description
Mechanism of Action
Mode of Action
It is known that the compound can participate in reactions such as the reaction with ethyl isopropylidenecyanoacetate . This reaction leads to the formation of ethyl 4,4-dimethyl-6-oxo-2-thioxo-5-cyanopiperidine-3-carboxylate . .
Biochemical Pathways
The compound’s involvement in the synthesis of functionally substituted 4,4-dimethylpiperidin-2-ones suggests it may play a role in related biochemical pathways
Pharmacokinetics
It is known that the compound has a high gi absorption and a lipophilicity (log po/w) of 142 These properties suggest that the compound may have good bioavailability
Action Environment
It is known that the compound is stable at room temperature and should be stored in a refrigerator
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-thioxopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, such as sodium ethoxide . The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors, followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-thioxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The amino and thioxo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the compound under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Ethyl 3-amino-3-thioxopropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in pharmaceutical synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
Ethyl 3-amino-3-thioxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-3-mercaptopropanoate: This compound has a similar structure but contains a mercapto group instead of a thioxo group.
Ethyl 3-amino-3-oxopropanoate: This compound has an oxo group instead of a thioxo group, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 3-amino-3-sulfanylidenepropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-2-8-5(7)3-4(6)9/h2-3H2,1H3,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHOWDPRDYMIMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377965 | |
Record name | ethyl 3-amino-3-thioxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13621-50-6 | |
Record name | ethyl 3-amino-3-thioxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-amino-3-sulfanylidenepropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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